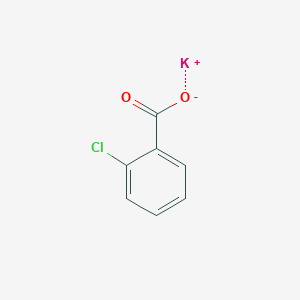

2-Chlorobenzoic acid potassium salt

Description

2-Chlorobenzoic acid potassium salt (C₇H₄ClKO₂) is the potassium salt of 2-chlorobenzoic acid, a halogenated aromatic carboxylic acid. The parent acid (C₇H₅ClO₂) has a molecular weight of 156.56 g/mol, a melting point of 139–143°C, and moderate solubility in polar solvents like hot water and ethanol . Upon deprotonation, the potassium salt forms, with an estimated molecular weight of ~194.6 g/mol (calculated from the acid’s molecular weight and potassium’s atomic mass). This salt is used in organic synthesis, catalysis, and pharmaceutical research due to its enhanced solubility in aqueous media compared to the free acid .

Properties

IUPAC Name |

potassium;2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRNDNRVCAYZOP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClKO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Oxidation of 2-Chlorotoluene: The most common method for preparing 2-Chlorobenzoic acid involves the oxidation of 2-Chlorotoluene using potassium permanganate as the oxidizing agent.

Hydrolysis of α,α,α-Trichloro-2-toluene: Another method involves the hydrolysis of α,α,α-Trichloro-2-toluene.

Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-Chlorobenzoic acid can undergo further oxidation reactions to form various derivatives.

Reduction: The compound can be reduced to form 2-Chlorobenzyl alcohol.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Ammonia, diphenylphosphide.

Major Products Formed:

2-Aminobenzoic acid: Formed by substitution of the chloride group with ammonia.

2-Diphenylphosphinobenzoic acid: Formed by substitution with diphenylphosphide.

Scientific Research Applications

2-Chlorobenzoic acid potassium salt is used in various scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of dyes, food additives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chlorobenzoic acid potassium salt involves its ability to participate in various chemical reactions due to the presence of the chloride and carboxylate groups. These functional groups allow the compound to act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include enzyme active sites and receptor binding sites, where the compound can inhibit or activate specific biochemical processes .

Comparison with Similar Compounds

Sodium 2-Chlorobenzoate

- Molecular Formula : C₇H₄ClNaO₂

- Molecular Weight : 178.55 g/mol

- Solubility : Highly soluble in water due to the smaller ionic radius of Na⁺ compared to K⁺.

- Applications : Used as an intermediate in agrochemicals and dyes.

- Key Difference : Sodium salts generally exhibit higher solubility in water than potassium salts, but potassium salts may offer better stability in certain organic reactions .

3-Chlorobenzoic Acid Potassium Salt

- Structure : Chlorine substituent at the meta position.

4-Chlorobenzoic Acid Potassium Salt

- Structure : Chlorine at the para position.

- Thermal Stability : Para-substituted derivatives often have higher melting points due to symmetrical crystal packing. For example, 4-chlorobenzoic acid melts at 243°C, compared to 139–143°C for the ortho isomer .

- Reactivity : Para-substituted compounds may exhibit different regioselectivity in cross-coupling reactions compared to ortho-substituted analogs .

Dichlorobenzoic Acid Salts

- Example : 3,6-Dichloro-2-hydroxybenzoic acid potassium salt (C₇H₃Cl₂KO₃).

- Molecular Weight : 265.15 g/mol .

- Applications: Used in Kolbe-Schmitt carboxylation reactions. The additional chlorine and hydroxyl groups increase acidity (pKa ~1–2) compared to monochloro derivatives (pKa ~2.7 for 2-chlorobenzoic acid) .

Halogen-Substituted Analogs

- 2-Fluorobenzoic Acid Potassium Salt : The electronegative fluorine atom increases acidity (pKa ~2.5) but reduces steric bulk compared to chlorine.

- 2-Bromobenzoic Acid Potassium Salt : Bromine’s larger atomic radius may hinder solubility in polar solvents but enhance reactivity in nucleophilic aromatic substitution .

Physicochemical and Toxicological Data Table

Toxicity and Environmental Impact

- Toxicity: Limited data exist for the potassium salt, but the parent acid has an oral LD₅₀ >500 mg/kg in rats . Structural analogs like dichlorobenzoates show similar low acute toxicity but lack chronic exposure studies .

- Salts may hydrolyze to the free acid under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.